3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of oxazolopyrimidine derivatives involves multiple steps, including the cyclization of precursor compounds and modifications to introduce different substituents, enhancing the compound's biological activity. For example, Ye et al. (2015) explored the synthesis and biological evaluation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, highlighting the importance of structural modifications for biological activity (Ye et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Structural analyses, including NMR spectroscopy and single crystal X-ray structural analysis, confirm the compounds' configurations and help understand their interaction with biological targets. Mieczkowski et al. (2016) provided insights into the structural analysis of similar compounds, emphasizing the role of molecular structure in biological activity (Mieczkowski et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the transport of monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles.
Mode of Action
3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamines into synaptic vesicles, thereby affecting the release of these neurotransmitters into the synaptic cleft.
properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZPKYJSRYPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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